molecular formula C8H6N4S B13974206 1H-Pyrazolo[4,3-g]benzothiazol-7-amine CAS No. 21444-02-0

1H-Pyrazolo[4,3-g]benzothiazol-7-amine

Katalognummer: B13974206
CAS-Nummer: 21444-02-0
Molekulargewicht: 190.23 g/mol
InChI-Schlüssel: FLPFCYCICHEOBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-g]benzothiazol-7-amine is a heterocyclic compound with the molecular formula C8H6N4S. It is characterized by a fused ring system comprising a pyrazole ring and a benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[4,3-g]benzothiazol-7-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine is unique due to its specific ring fusion pattern and the presence of a benzothiazole ring.

Eigenschaften

CAS-Nummer

21444-02-0

Molekularformel

C8H6N4S

Molekulargewicht

190.23 g/mol

IUPAC-Name

1H-pyrazolo[4,3-g][1,3]benzothiazol-7-amine

InChI

InChI=1S/C8H6N4S/c9-8-11-5-2-1-4-3-10-12-6(4)7(5)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI-Schlüssel

FLPFCYCICHEOBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=NN3)SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.